3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid
Description
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid is a sesquiterpenoid-derived carboxylic acid featuring a conjugated diene system, an epoxy functional group at C10–C11, and methyl substituents at C3, C7, and C11. This compound is structurally related to farnesyl derivatives and juvenile hormones (JH), which regulate insect development and reproduction . The epoxy group confers rigidity to the molecule, influencing its biological activity and chemical reactivity. While the free acid form is less commonly studied, its methyl ester derivatives (e.g., Juvenile Hormone III) are well-documented in entomology and synthetic chemistry .
Properties
CAS No. |
34375-62-7 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid |
InChI |
InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+ |
InChI Key |
DIAZNFMKLJLDNM-BFPRWLMKSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of racemic Juvenile Hormone III Acid typically involves the following steps:
Starting Material: The synthesis begins with farnesoic acid, a naturally occurring sesquiterpenoid.
Epoxidation: Farnesoic acid undergoes epoxidation to form juvenile hormone acid.
Methylation: The juvenile hormone acid is then methylated to produce Juvenile Hormone III.
Industrial Production Methods: Industrial production of racemic Juvenile Hormone III Acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Epoxidation: Using specific catalysts to achieve efficient epoxidation.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions: Racemic Juvenile Hormone III Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cytochrome P450 enzymes for epoxidation.
Major Products: The major products formed from these reactions include various derivatives of Juvenile Hormone III Acid, which can have different biological activities and applications .
Scientific Research Applications
Pharmaceutical Applications
- Insect Hormone Regulation: Certain derivatives of 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoic acid, such as 10,11-epoxy-3,11-dimethyl-7-ethyl-2,6-tridecadienoic acid methyl ester and 10,11-epoxy-3,7,11-trimethyl-2,6-dodecadienoic acid methyl ester, can disrupt the hormone balance in insects . This disruption prevents insects like the yellow mealworm (Tenebrio molitor) and the American cockroach (Periplaneta americana) from properly growing and reproducing, suggesting potential applications as insecticides .
- Synthesis of 2E,6E-Farnesic Acid: 3,7,11-Trimethyl-2,6,10-dodecatrienoic acid, also known as farnesyl acid, is used in the production of 2E,6E-farnesic acid, which is useful in the manufacturing of pharmaceuticals .
Agricultural Applications
- Insecticides: Due to their ability to disrupt insect hormone balances, these compounds can be utilized as environmentally friendly insecticides .
- Pest Control: The noted impact on insect growth and reproduction suggests that this compound derivatives could be employed in pest control strategies .
Cosmetic Applications
Mechanism of Action
The mechanism of action of racemic Juvenile Hormone III Acid involves binding to specific receptors in insects, leading to the regulation of gene expression and physiological processes. The compound targets the juvenile hormone receptor, which is part of the nuclear receptor family. This interaction modulates the transcription of genes involved in development, reproduction, and metamorphosis .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a backbone with several epoxy-containing sesquiterpenoids (Table 1). Key structural variations include:
Table 1: Structural and Molecular Comparison of Selected Compounds
*Calculated based on analogous phosphonic acid derivative (C₁₅H₂₇O₄P, MW 302.35) in .
Stereochemical Variants
- (E,E)-Configuration : Predominates in biologically active forms like JH III, ensuring optimal binding to insect receptors .
- Cis-Epoxy Derivatives : Less common but reported in synthetic studies (e.g., (±)-cis-10,11-epoxy isomer in ).
Functional and Reactivity Differences
- Acid vs. Ester Forms : The free acid (target compound) is polar and less volatile, limiting its utility in volatile signaling compared to methyl or acetate esters .
- Epoxy Group Reactivity : The epoxy ring undergoes nucleophilic attack in acidic or enzymatic conditions, leading to diol formation (e.g., 10,11-dihydroxy derivative in ) .
- Phosphonic Acid Analogues : Derivatives like 1-hydroxy-3,7,11-trimethyldodeca-2,6,10-triene phosphonic acid () mimic natural substrates but resist enzymatic hydrolysis due to the phosphonate group, making them potent enzyme inhibitors .
Research Findings and Key Studies
Synthetic Accessibility : Methyl esters (e.g., JH III) are more synthetically tractable than the free acid due to ester stability under reaction conditions .
Biological Specificity: The (E,E)-configuration of JH III is critical for receptor binding; even minor stereochemical deviations reduce activity by >90% .
Ecochemical Roles : Acetate esters (e.g., 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadien-1-yl acetate) are identified in plant essential oils, suggesting ecological signaling functions .
Biological Activity
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid (often referred to as juvenile hormone III or JH III) is a sesquiterpenoid compound primarily involved in the regulation of development and reproduction in insects. Its biological activity has garnered attention for its potential applications in pest control and as a model for understanding hormonal regulation in various organisms.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 210.28 g/mol |
| Appearance | Oil |
| Color | Colourless to Pale Yellow |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol |
| Storage Conditions | Amber Vial, -20°C Freezer |
| Stability | Light Sensitive |
Hormonal Regulation
JH III plays a crucial role in insect physiology by regulating growth, development, and reproduction. It influences processes such as molting and metamorphosis. Studies have shown that JH III can inhibit the metamorphosis of larvae into pupae, thereby extending the larval stage and affecting population dynamics in pest species .
Antimicrobial Properties
Recent research has indicated that JH III exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in developing natural antimicrobial agents .
Anti-inflammatory Effects
In addition to its regulatory roles in insects, JH III has been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This suggests its potential utility in therapeutic applications for inflammatory diseases .
Case Studies
- Insect Growth Regulation
- Antimicrobial Activity
- Anti-inflammatory Mechanisms
Q & A
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
